molecular formula C3H7BF2 B13422940 Isopropyldifluoroborane CAS No. 3857-03-2

Isopropyldifluoroborane

Cat. No.: B13422940
CAS No.: 3857-03-2
M. Wt: 91.90 g/mol
InChI Key: ZNGYGWBCHYGGRA-UHFFFAOYSA-N
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Description

Isopropyldifluoroborane (C$3$H$7$BF$2$, CAS 3857-03-2) is an organoboron compound featuring a boron atom covalently bonded to two fluorine atoms and an isopropyl group (C$3$H$_7$) . Its structure adopts a trigonal planar geometry around the boron center, characteristic of sp$^2$ hybridization.

Properties

CAS No.

3857-03-2

Molecular Formula

C3H7BF2

Molecular Weight

91.90 g/mol

IUPAC Name

difluoro(propan-2-yl)borane

InChI

InChI=1S/C3H7BF2/c1-3(2)4(5)6/h3H,1-2H3

InChI Key

ZNGYGWBCHYGGRA-UHFFFAOYSA-N

Canonical SMILES

B(C(C)C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyldifluoroborane can be synthesized through several methods. One common method involves the reaction of isopropylboronic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Isopropyldifluoroborane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyldifluoroborane has several applications in scientific research:

Mechanism of Action

The mechanism by which isopropyldifluoroborane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl groups and amines, through coordinate covalent bonds. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between Isopropyldifluoroborane and related boron-fluorine compounds:

Compound Molecular Formula CAS Substituents/Features Key Properties/Applications References
This compound C$3$H$7$BF$_2$ 3857-03-2 Isopropyl, F Likely a Lewis acid; potential use in organic synthesis
Aminodifluoroborane BF$2$H$2$N 50673-31-9 Amino group, F Amino group may reduce Lewis acidity; precursor for boron-nitride materials
Sodium dihydroxydifluoroborate BF$2$H$2$O$_2$·Na 85409-42-3 Hydroxyl, F (ionic compound) Ionic structure; possible electrolyte or fluoride source
Diisopropylfluorophosphate (DFP) (C$3$H$7$O)$_2$FPO 107-44-8 Phosphorus core, isopropyl Highly toxic nerve agent; inhibits acetylcholinesterase

Key Comparisons

a) Substituent Effects on Reactivity
  • This compound vs. Aminodifluoroborane: The isopropyl group enhances solubility in organic solvents compared to the smaller amino group. The amino group’s lone pair in aminodifluoroborane may coordinate to boron, reducing electrophilicity, whereas fluorine’s electronegativity in this compound amplifies Lewis acidity.
b) Ionic vs. Covalent Structures
  • Sodium dihydroxydifluoroborate is ionic, with tetrahedral boron coordination, contrasting with the trigonal planar, covalent structure of this compound. This difference influences applications: ionic compounds like the sodium salt may serve in electrolytes, while covalent boranes act as Lewis acids.
c) Toxicity Profiles
  • Diisopropylfluorophosphate (DFP) is acutely toxic (AEGL-1: 0.003 ppm), acting as a neurotoxin .

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